Aqueous Solubility Advantage Over 5-Methyl Analog
The target compound exhibits high predicted aqueous solubility (219.0 mg/mL, ESOL model) directly attributable to the hydrogen-bond-capable hydroxymethyl group . This represents a substantial improvement over the 5-methyl analog 5-Methyltetrahydro-2(1H)-pyrimidinone (CAS 13092-83-6), which, lacking the hydroxyl group, shows higher computed logP values (XLOGP3 -0.2 vs -1.28 for the target compound) and lower intrinsic solubility . This translates to easier formulation in aqueous reaction media for the target compound.
| Evidence Dimension | Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | 219.0 mg/mL (1.68 mol/L); Consensus logP: -0.69 |
| Comparator Or Baseline | 5-Methyltetrahydro-2(1H)-pyrimidinone (CAS 13092-83-6); XLOGP3: -0.2 |
| Quantified Difference | ~1.08 unit lower consensus logP for the target, correlating with higher predicted water solubility |
| Conditions | Computed properties; ESOL topological method (Delaney JS. 2004 J. Chem. Inf. Model.), XLOGP3, and consensus logP models. |
Why This Matters
For aqueous-phase reactions (e.g., bioconjugation, enzymatic transformations), superior solubility directly impacts reaction homogeneity and yield, reducing the need for organic co-solvents.
